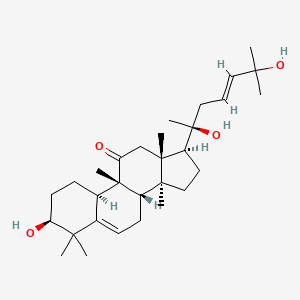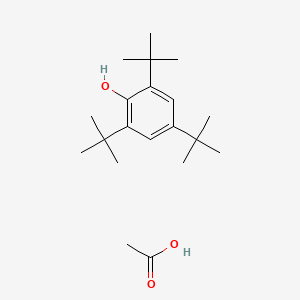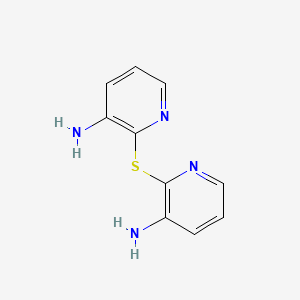
2-(3-Aminopyridin-2-yl)sulfanylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinamine, 2,2’-thiobis- is an organic compound with the molecular formula C10H10N4S It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N The compound is characterized by the presence of an amine group (-NH2) attached to the third position of the pyridine ring and a thiobis group (-S-) linking two pyridine rings
Métodos De Preparación
The synthesis of 3-Pyridinamine, 2,2’-thiobis- can be achieved through several methods. One common synthetic route involves the reaction of 3-aminopyridine with sulfur-containing reagents. For example, the reaction of 3-aminopyridine with sulfur dichloride (SCl2) under controlled conditions can yield 3-Pyridinamine, 2,2’-thiobis-. Another method involves the use of thiourea as a sulfur source, where 3-aminopyridine reacts with thiourea in the presence of a suitable catalyst to form the desired compound .
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
3-Pyridinamine, 2,2’-thiobis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amine group in 3-Pyridinamine, 2,2’-thiobis- can undergo nucleophilic substitution reactions with various electrophiles.
Aplicaciones Científicas De Investigación
3-Pyridinamine, 2,2’-thiobis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of 3-Pyridinamine, 2,2’-thiobis- exhibit pharmacological activities, such as anti-inflammatory and analgesic effects.
Mecanismo De Acción
The mechanism of action of 3-Pyridinamine, 2,2’-thiobis- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The thiobis group allows for the formation of disulfide bonds, which can stabilize the compound’s interaction with its targets.
Comparación Con Compuestos Similares
3-Pyridinamine, 2,2’-thiobis- can be compared with other similar compounds, such as:
2-Thiopyridine: This compound has a similar thiobis group but differs in the position of the amine group. It exhibits different chemical reactivity and biological activities.
3-Aminopyridine: Lacking the thiobis group, this compound has different physical and chemical properties. It is less reactive in certain types of chemical reactions compared to 3-Pyridinamine, 2,2’-thiobis-.
Thieno[2,3-b]pyridine: This compound contains a fused thiophene ring, which imparts unique electronic properties and makes it useful in materials science.
Propiedades
Fórmula molecular |
C10H10N4S |
|---|---|
Peso molecular |
218.28 g/mol |
Nombre IUPAC |
2-(3-aminopyridin-2-yl)sulfanylpyridin-3-amine |
InChI |
InChI=1S/C10H10N4S/c11-7-3-1-5-13-9(7)15-10-8(12)4-2-6-14-10/h1-6H,11-12H2 |
Clave InChI |
WLRKBOINQIHJQC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)SC2=C(C=CC=N2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




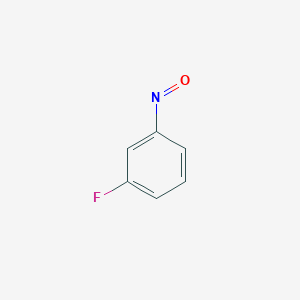
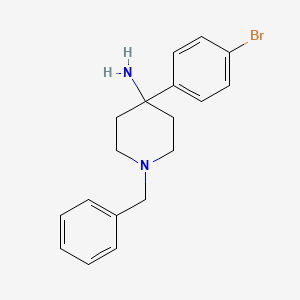
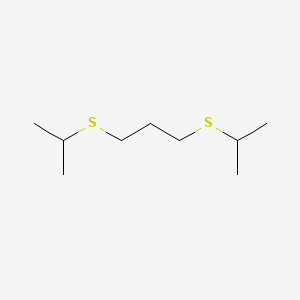

![4-Hydroxy-N,N-dimethyl-1-tosyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B14747183.png)
![6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-(1,6-dihydro-1-methyl-6-oxo-3-pyridinyl)-3-pyridazinecarboxamide](/img/structure/B14747185.png)
![6,6-Dimethyl-6,11-dihydrobenzo[b]acridine](/img/structure/B14747193.png)

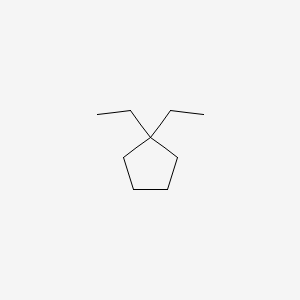
![Azuleno[4,5-B]oxirene](/img/structure/B14747199.png)
